molecular formula C24H24N4O B15170408 N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea CAS No. 917966-28-0

N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea

Cat. No.: B15170408
CAS No.: 917966-28-0
M. Wt: 384.5 g/mol
InChI Key: WKWUOYQPBWRROO-UHFFFAOYSA-N
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Description

Chemical Structure: This urea derivative features a 4-tert-butylphenyl group and a pyridin-3-yl moiety substituted with a 1H-indol-2-yl ring at position 2.

Molecular Formula: C₂₄H₂₅N₅O
Molecular Weight: 399.50 g/mol
Key Features:

  • The tert-butyl group enhances metabolic stability by steric hindrance but may reduce aqueous solubility.
  • The pyridine-indole core facilitates π-π stacking and hydrogen bonding, critical for target engagement in kinase or receptor inhibition .

Properties

CAS No.

917966-28-0

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(1H-indol-2-yl)pyridin-3-yl]urea

InChI

InChI=1S/C24H24N4O/c1-24(2,3)17-10-12-18(13-11-17)26-23(29)28-20-9-6-14-25-22(20)21-15-16-7-4-5-8-19(16)27-21/h4-15,27H,1-3H3,(H2,26,28,29)

InChI Key

WKWUOYQPBWRROO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]urea typically involves the reaction of 4-tert-butylaniline with 2-(1H-indol-2-yl)pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the urea linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent, particularly in cancer research.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor, binding to the active site and preventing substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share urea or carboxamide backbones with modifications in substituents and aromatic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Biological Activity (Inferred)
N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea (Target) C₂₄H₂₅N₅O 399.50 4-tert-butylphenyl, pyridin-3-yl-indole Low Kinase inhibition (hypothetical)
N-[2-(1H-indol-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]urea C₂₃H₂₂N₄O₂ 386.45 3-methoxybenzyl, phenyl-indole Moderate Moderate CYP450 inhibition
2-(4-Acetamidophenyl)-N-[(4-ethoxyphenyl)methyl]quinoline-4-carboxamide C₂₇H₂₅N₃O₃ 439.51 Quinoline, 4-ethoxyphenylmethyl Low Antiproliferative activity

Key Findings from Structural Analysis

a) Impact of Bulky Substituents
  • The tert-butyl group in the target compound improves metabolic stability compared to the smaller methoxy group in N-[2-(1H-indol-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]urea. However, this increases lipophilicity (clogP ~4.2 vs.
  • The quinoline-based carboxamide (L036-0405) lacks a urea linker but shares a heteroaromatic system. Its 4-ethoxyphenylmethyl group may enhance membrane permeability relative to the target compound.
b) Aromatic System and Binding Interactions
  • The pyridine-indole core in the target compound allows for dual hydrogen bonding (urea NH groups) and π-stacking, which are absent in the quinoline carboxamide. This may favor selective kinase binding.
  • In contrast, N-[2-(1H-indol-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]urea’s phenyl-indole system shows weaker π-stacking due to fewer electronegative atoms, reducing binding affinity in enzyme assays .

Biological Activity

N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea, also known as 4PP-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C25H25N3O, with a molecular weight of 383.5 g/mol. This article explores its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes an indole moiety and a pyridine ring, contributing to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which is crucial for interaction with biological targets.

PropertyValue
Molecular FormulaC25H25N3O
Molecular Weight383.5 g/mol
CAS Number917966-21-3
Purity≥95%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives with a 4-(p-tert-butylphenyl) group demonstrated improved activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.0 µM for certain analogs . This suggests that the compound may have potential applications in treating resistant bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that modifications in the structure can significantly affect cytotoxicity. For example, certain analogs exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this class of compounds reveal important insights into how structural modifications influence biological activity:

  • Substituent Effects : The introduction of different substituents at specific positions on the indole or pyridine rings can enhance or diminish activity.
  • Lipophilicity : Compounds with higher lipophilicity often show improved cellular uptake and bioavailability.
  • Target Interaction : The ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes, is critical for efficacy.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A series of related compounds were tested against various bacterial strains, demonstrating that modifications in the urea linkage significantly affected their antimicrobial potency .
  • Anticancer Efficacy Evaluation : In a comparative study, several derivatives were tested against multiple cancer cell lines, revealing that specific structural features led to enhanced cytotoxic effects compared to standard chemotherapeutics .

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